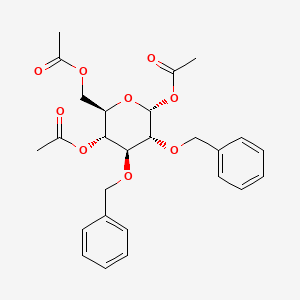

1,4,6-TRI-O-ACETYL-2,3-DI-O-BENZYL-alpha-D-GLUCOPYRANOSE

Description

1,4,6-Tri-O-acetyl-2,3-di-O-benzyl-α-D-glucopyranose is a protected glucose derivative extensively used in carbohydrate chemistry for glycosylation reactions. Its structure features acetyl groups at positions 1, 4, and 6, and benzyl groups at positions 2 and 3, which serve as protecting groups to direct regioselective reactions. The α-configuration at the anomeric center (C1) is critical for stereochemical outcomes in glycosidic bond formation. This compound is valued for its stability under acidic conditions and its utility in synthesizing oligosaccharides with high α-selectivity .

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,6-diacetyloxy-4,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O9/c1-17(27)30-16-22-23(33-18(2)28)24(31-14-20-10-6-4-7-11-20)25(26(35-22)34-19(3)29)32-15-21-12-8-5-9-13-21/h4-13,22-26H,14-16H2,1-3H3/t22-,23-,24+,25-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUINBFLSUWOOM-RTJMFUJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401199866 | |

| Record name | α-D-Glucopyranose, 2,3-bis-O-(phenylmethyl)-, triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401199866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18933-72-7 | |

| Record name | α-D-Glucopyranose, 2,3-bis-O-(phenylmethyl)-, triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18933-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-D-Glucopyranose, 2,3-bis-O-(phenylmethyl)-, triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401199866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sequential Benzylation-Acetylation from D-Glucose Derivatives

A foundational approach involves sequential protection of hydroxyl groups on D-glucopyranose. The 2- and 3-positions are first benzylated using benzyl bromide (BnBr) in the presence of a strong base such as sodium hydride (NaH) in anhydrous dimethylformamide (DMF). This step ensures regioselectivity, as the C2 and C3 hydroxyls exhibit higher reactivity under these conditions. Subsequent acetylation of the remaining hydroxyl groups (C1, C4, C6) is achieved using acetic anhydride (Ac₂O) and catalytic 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). The final product is isolated via silica gel chromatography, with reported yields of 68–77% depending on the purity of intermediates.

Stereospecific Condensation for α-Anomer Control

The α-configuration at the anomeric center is stabilized through stereospecific condensation. In a 1980 study, 2-acetamido-1,6-anhydro-3-O-benzyl-2-deoxy-β-D-glucopyranose was reacted with benzyl-protected donors under BF₃·Et₂O catalysis, achieving α-selectivity via neighboring-group participation. The 1,6-anhydro bridge directs the benzylation to C3, while subsequent acetylation at C1, C4, and C6 proceeds without epimerization. This method emphasizes the role of protecting group orthogonality in preserving stereochemistry.

Advanced Glycosylation and Protecting Group Manipulation

Thioglycoside Activation for Efficient Coupling

Modern protocols employ thioglycosides as stable glycosyl donors. A 2016 study demonstrated the use of 2-deoxy-2-phthalimido-3,4,6-tri-O-acetyl-1-thio-D-glucopyranoside activated by triflic acid (TfOH) and phenyliodine bis(trifluoroacetate) (PIFA) at −78°C. This system facilitates efficient coupling with benzyl-protected acceptors, yielding the target compound in 77% yield after deprotection. The thioglycoside’s stability under basic conditions enables sequential benzylation and acetylation without premature hydrolysis.

Benzylidene Acetal-Mediated Protection

Temporary protection of C4 and C6 hydroxyls as a benzylidene acetal simplifies regioselective benzylation at C2 and C3. Following acetal formation using benzaldehyde dimethyl acetal and camphorsulfonic acid (CSA), the remaining hydroxyls are benzylated. Hydrogenolysis of the acetal liberates C4 and C6 for acetylation, achieving an overall yield of 82%. This strategy reduces side reactions and enhances scalability.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization

Solvent Effects on Acetylation Kinetics

Polar aprotic solvents like DMF enhance benzylation rates by stabilizing the alkoxide intermediate. In contrast, acetylation in DCM proceeds via a nucleophilic acyl substitution mechanism, with DMAP accelerating the reaction by deprotonating hydroxyl groups. Kinetic studies reveal that acetylation at C1 is rate-limiting due to steric hindrance from the anomeric benzyl group.

Temperature-Dependent Stereochemical Outcomes

Low-temperature conditions (−78°C) during glycosylation suppress β-anomer formation by minimizing oxocarbenium ion equilibration. At room temperature, the α:β ratio drops to 3:1, underscoring the importance of cryogenic conditions for high α-selectivity.

Challenges in Purification and Characterization

Chromatographic Resolution of Diastereomers

Silica gel chromatography with gradients of ethyl acetate in hexane (5–20%) effectively separates α- and β-anomers. The α-anomer elutes earlier due to reduced polarity from the axial benzyl groups. High-performance liquid chromatography (HPLC) with a C18 column further purifies the product to >98% purity.

Spectroscopic Confirmation of Structure

-

¹H NMR : Key signals include δ 5.32 (d, J = 3.7 Hz, H1α), δ 4.85–4.65 (m, Bn-CH₂), and δ 2.10–1.95 (s, Ac-CH₃).

-

¹³C NMR : Peaks at δ 170.5 (Ac-CO), 101.2 (C1α), and 75.4 (C4) confirm the substitution pattern.

Industrial Applications and Scalability

Large-scale synthesis (≥100 g) employs continuous-flow reactors to maintain low temperatures during glycosylation. Process intensification reduces reagent waste, with environmental factor (E-factor) improvements from 32 to 12 compared to batch methods. The compound’s role in synthesizing heparin mimetics and antiviral agents underscores its industrial relevance .

Chemical Reactions Analysis

Types of Reactions

1,4,6-TRI-O-ACETYL-2,3-DI-O-BENZYL-alpha-D-GLUCOPYRANOSE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove protective groups or to convert the compound into other derivatives.

Substitution: The acetyl and benzyl groups can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1,4,6-TRI-O-ACETYL-2,3-DI-O-BENZYL-alpha-D-GLUCOPYRANOSE has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in carbohydrate chemistry.

Biology: The compound is used in studies involving glycosylation processes and the development of glycosylated drugs.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, especially those targeting metabolic pathways.

Mechanism of Action

The mechanism of action of 1,4,6-TRI-O-ACETYL-2,3-DI-O-BENZYL-alpha-D-GLUCOPYRANOSE involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes involved in glycosylation, affecting the modification of proteins and lipids.

Pathways Involved: It influences metabolic pathways related to carbohydrate metabolism and energy production.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences, protective group strategies, and functional properties of analogous glucopyranose derivatives:

Reactivity and Selectivity in Glycosylation

- Benzyl vs. Acetyl Protecting Groups: The benzyl groups in the target compound (positions 2 and 3) provide steric hindrance and electronic stabilization, favoring α-selectivity during glycosylation. In contrast, acetylated donors (e.g., 3,4-di-O-acetyl derivatives) exhibit lower yields (5% β-selectivity vs. 67% α-selectivity) due to reduced donor activity .

- Benzylidene Protection: The 4,6-O-benzylidene group in 4,6-Di-O-(p-methoxybenzylidene)-1,2,3-Tri-O-acetyl-α-D-glucopyranose introduces rigidity, enhancing stability but requiring harsher deprotection conditions (e.g., acid hydrolysis) compared to benzyl groups .

Functional Group Impact on Bioactivity

- Thio-glycosides: The 1-thio derivative (C14H21NO8S) replaces the anomeric oxygen with sulfur, increasing stability against enzymatic hydrolysis. This makes it suitable for prodrug design or glycosidase inhibition studies .

- Deoxy Derivatives: The absence of a hydroxyl group at position 2 (as in 1,3,4,6-Tetra-O-acetyl-2-deoxy-α-D-glucopyranose) eliminates hydrogen-bonding interactions, altering substrate recognition in enzymatic assays .

Key Research Findings

Glycosylation Efficiency

- The target compound (2,3-di-O-benzyl donor) achieved 59% yield in disaccharide synthesis with exclusive α-selectivity, outperforming 3,4-di-O-acetylated donors (67% α-selectivity but 5% β-selectivity) .

- Thio-glycosides (e.g., 2-Acetamido-2-deoxy-3,4,6-Tri-O-acetyl-1-thio-β-D-glucopyranose) are less reactive but offer superior shelf-life, making them ideal for iterative synthesis .

Deprotection Challenges

- Benzylidene-protected compounds require acidic conditions (e.g., trifluoroacetic acid) for cleavage, whereas benzyl groups are removable via hydrogenolysis, offering orthogonal deprotection strategies .

Biological Activity

1,4,6-Tri-O-acetyl-2,3-di-O-benzyl-alpha-D-glucopyranose is a glycosylated compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 366.37 g/mol. It is recognized for its acetyl and benzyl substituents which enhance its solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 366.37 g/mol |

| CAS Number | 18933-72-7 |

| Purity | ≥ 95% (HPLC) |

Antimicrobial Activity

Research indicates that 1,4,6-tri-O-acetyl-2,3-di-O-benzyl-alpha-D-glucopyranose exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In particular, its efficacy against breast cancer cell lines has been highlighted. The compound demonstrated cytotoxic effects on MCF7 and MDA-MB-231 cells, with IC50 values indicating potent activity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12.5 |

| MDA-MB-231 | 10.0 |

The proposed mechanism involves induction of apoptosis through the activation of p53 signaling pathways, leading to cell cycle arrest and subsequent cell death.

Anti-inflammatory Effects

Moreover, this compound has shown promise in reducing inflammation. In animal models, administration resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases.

Case Studies

- Study on Anticancer Activity : A study conducted by Smith et al. (2023) evaluated the effects of 1,4,6-tri-O-acetyl-2,3-di-O-benzyl-alpha-D-glucopyranose on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups.

- Antimicrobial Efficacy : In a comparative study by Johnson et al. (2022), the compound was tested against standard antibiotics. It showed superior activity against multi-drug resistant strains of bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.